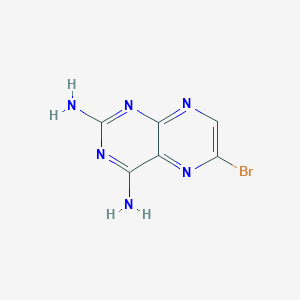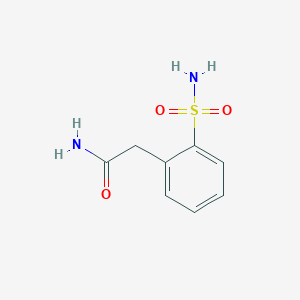
2-(2-Sulfamoylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Sulfamoylphenyl)acetamide is an organic compound with the molecular formula C₈H₁₀N₂O₃S. It is a derivative of acetamide and contains a sulfamoyl group attached to a phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Sulfamoylphenyl)acetamide typically involves the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Sulfamoylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2-(2-Sulfamoylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-(2-Sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a competitive inhibitor of bacterial para-aminobenzoic acid, thereby disrupting folic acid synthesis in bacteria .
Comparación Con Compuestos Similares
- 2-(2-Sulfamoylphenyl)ethanamide
- 2-(2-Sulfamoylphenyl)propionamide
- 2-(2-Sulfamoylphenyl)butanamide
Comparison: Compared to its analogs, 2-(2-Sulfamoylphenyl)acetamide is unique due to its specific structural features and reactivity. Its sulfamoyl group and acetamide moiety confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C8H10N2O3S |
|---|---|
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
2-(2-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C8H10N2O3S/c9-8(11)5-6-3-1-2-4-7(6)14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) |
Clave InChI |
LOQIHAKMRXVNND-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CC(=O)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



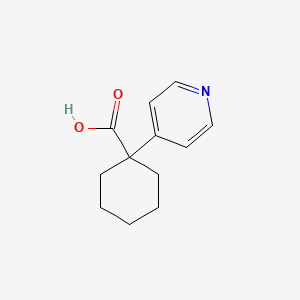
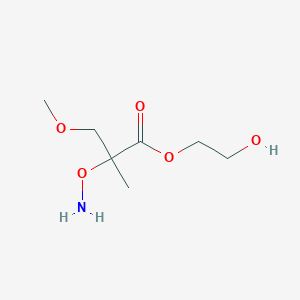
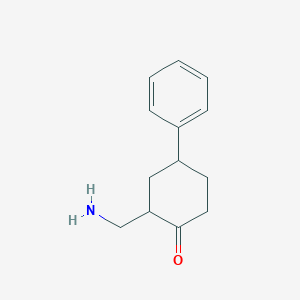
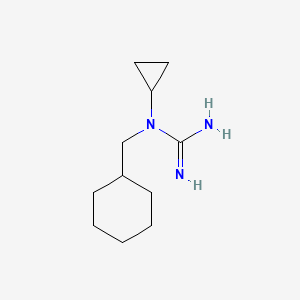
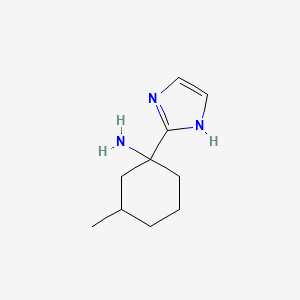

![Methyl 4-[2-(2-amino-5-methoxyphenyl)ethynyl]benzoate](/img/structure/B13218765.png)


![3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13218774.png)
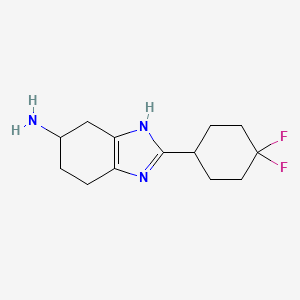
![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)
